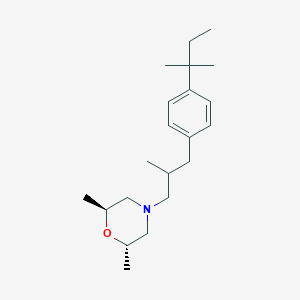

trans-Amorolfine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

trans-Amorolfine: is a morpholine antifungal drug that inhibits the fungal enzymes delta 14 reductase and delta 7-8 isomerase. This inhibition affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes . It is commonly used in the form of a nail lacquer to treat onychomycosis (fungal infection of the toe- and fingernails) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of amorolfine base involves contacting a compound of formula (II) with a Friedel-Crafts catalyst and adding one equivalent of 2-halogeno-2-methylbutane. The reaction mixture is cooled to a temperature from -40°C to -60°C prior to the addition of the halogeno compound. The Friedel-Crafts catalyst can be selected from gallium chloride, antimony pentafluoride, molybdenum pentachloride, indium chloride, or antimony pentachloride .

Industrial Production Methods: The industrial production of amorolfine typically follows the synthetic route mentioned above, with optimization for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

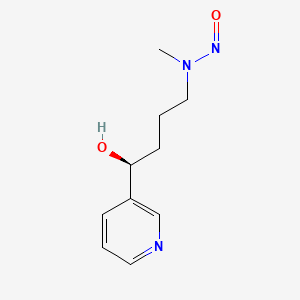

Types of Reactions: trans-Amorolfine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its degradation in the presence of hydrogen peroxide, resulting in the formation of an N-oxide degradation product .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Standard reducing agents like sodium borohydride can be employed.

Substitution: Halogenated compounds are used in substitution reactions.

Major Products: The major products formed from these reactions include the N-oxide degradation product and other derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: In chemistry, trans-Amorolfine is studied for its unique antifungal properties and its ability to inhibit specific fungal enzymes .

Biology: Biologically, it is used to understand fungal cell membrane synthesis and the role of ergosterol in fungal cells .

Medicine: Medically, this compound is primarily used to treat onychomycosis. It is applied topically as a nail lacquer and has shown efficacy in treating fungal infections of the nails .

Industry: In the pharmaceutical industry, this compound is used in the formulation of antifungal treatments. Its stability and efficacy make it a valuable compound for topical antifungal products .

Mechanism of Action

trans-Amorolfine exerts its effects by inhibiting the fungal enzymes delta 14 reductase and delta 7-8 isomerase. This inhibition disrupts the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to the accumulation of ignosterol. The disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, ultimately leading to cell death .

Comparison with Similar Compounds

Terbinafine: Another antifungal agent used to treat onychomycosis.

Itraconazole: An antifungal that inhibits lanosterol 14-alpha-demethylase, another enzyme involved in ergosterol synthesis.

Fluconazole: A triazole antifungal that also targets lanosterol 14-alpha-demethylase.

Uniqueness: trans-Amorolfine is unique in its specific inhibition of delta 14 reductase and delta 7-8 isomerase, which sets it apart from other antifungal agents that target different enzymes in the ergosterol synthesis pathway .

By understanding the unique properties and applications of this compound, researchers and medical professionals can better utilize this compound in the treatment of fungal infections and further explore its potential in various scientific fields.

Properties

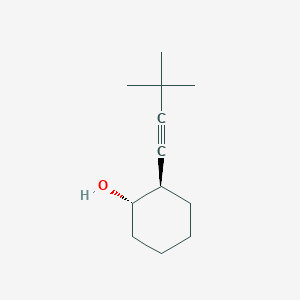

Molecular Formula |

C21H35NO |

|---|---|

Molecular Weight |

317.5 g/mol |

IUPAC Name |

(2S,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine |

InChI |

InChI=1S/C21H35NO/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18-/m0/s1 |

InChI Key |

MQHLMHIZUIDKOO-FQECFTEESA-N |

Isomeric SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@@H](O[C@H](C2)C)C |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate](/img/structure/B13429288.png)

![(E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B13429291.png)

![2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13429298.png)

![4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B13429299.png)

![(3R)-3,7-Bis[[(1,1-dimethylethoxy)carbonyl]amino]heptanoic Acid](/img/structure/B13429321.png)

![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene](/img/structure/B13429330.png)

![2,5-Dichloro-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylic acid](/img/structure/B13429361.png)